Endo vs. Exo Stereochemistry: A Critical Determinant for 3D Pharmacophore Mapping
The endo-isomer (CAS 1408075-25-1) presents a spatially distinct 3D arrangement of the hydroxyl group compared to its exo-isomer (CAS 1408076-41-4). This difference in stereochemistry is a primary determinant of molecular recognition and target binding . While direct comparative binding data for this specific pair is absent in the public domain, the well-established principle of stereospecificity in drug-receptor interactions underpins the non-interchangeability of these isomers .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | endo-8-hydroxy configuration |
| Comparator Or Baseline | exo-8-hydroxy configuration (CAS 1408076-41-4) |
| Quantified Difference | Spatially distinct 3D pharmacophore |
| Conditions | In silico modeling / ligand-based drug design principles |
Why This Matters
For projects focused on structure-activity relationships (SAR), the use of the correct isomer is non-negotiable; substituting the exo-isomer for the endo-isomer invalidates the 3D pharmacophore hypothesis and can lead to entirely different biological outcomes.
